N1,N19-双(3-(2-(2-(3-氨基丙氧基)乙氧基)乙氧基)丙基)-4,7,10,13,16-五氧杂十九烷-1,19-二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

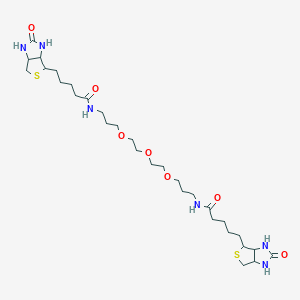

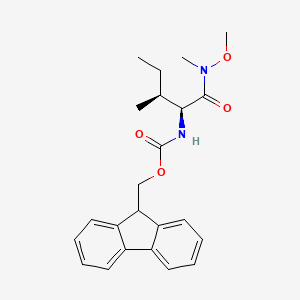

“N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide” is a chemical compound with the molecular formula C34H70N4O13 . It has a molecular weight of 742.94 .

Physical and Chemical Properties The compound is stored in an inert atmosphere and under -20°C . The boiling point of the compound is not specified .

科学研究应用

Crosslinking Peptides or Other Small Biomolecules

Diamido-PEG11-diamine can be used for crosslinking peptides or other small biomolecules using available carboxylic acids, aldehydes, or ketones . This application is particularly useful in bioconjugation, where the compound can link two entities together, enabling the study of molecular interactions.

Glycoprotein Modification

This compound can introduce a dPEG® amine onto reducing sugars of a glycoprotein’s carbohydrate coat . This modification can alter the properties of the glycoprotein, potentially improving its stability or altering its interactions with other molecules.

Nanoparticle Surface Passivation

Diamido-PEG11-diamine can be used to passivate nanoparticle surfaces coated with carboxylic acids . This process can prevent the aggregation of nanoparticles and improve their stability, which is crucial in various fields such as drug delivery and imaging.

Improving Water Solubility of Conjugates

The hydrophilic nature of Diamido-PEG11-diamine can improve the water solubility of conjugates . This is particularly beneficial in drug delivery, where improving the solubility of drug molecules can enhance their bioavailability.

Reducing Immunogenicity of Conjugates

Diamido-PEG11-diamine can reduce the immunogenicity of conjugates . This means that the body’s immune system is less likely to recognize and attack the conjugate, which can be beneficial in therapeutic applications.

Increasing Hydrodynamic Volume of Conjugates

The use of Diamido-PEG11-diamine can increase the hydrodynamic volume of conjugates . This can result in longer serum half-life in vivo, which is advantageous in drug delivery as it can prolong the circulation time of the drug in the body.

安全和危害

作用机制

Target of Action

It is known that this compound is a homobifunctional crosslinker . Crosslinkers are often used to create bonds between biomolecules, such as proteins, in order to stabilize their interactions or to determine their spatial arrangements.

Mode of Action

Diamido-PEG11-diamine, as a crosslinker, likely interacts with its targets by forming covalent bonds. This can lead to the stabilization of biomolecular interactions or the creation of larger molecular structures . The exact nature of these interactions would depend on the specific targets and the experimental conditions.

Biochemical Pathways

The specific biochemical pathways affected by Diamido-PEG11-diamine would depend on the targets it interacts with. As a crosslinker, it could potentially affect a wide range of pathways by modulating the interactions between different biomolecules .

Pharmacokinetics

It is known that the compound is water-soluble , which could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Diamido-PEG11-diamine’s action would depend on the specific targets and biochemical pathways it affects. As a crosslinker, its primary effect would likely be the stabilization of biomolecular interactions or the formation of larger molecular structures .

Action Environment

The action, efficacy, and stability of Diamido-PEG11-diamine can be influenced by various environmental factors. For instance, its water solubility could affect its distribution in aqueous environments . Additionally, factors such as pH and temperature could potentially influence its reactivity and stability.

属性

IUPAC Name |

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-3-[2-[2-[2-[2-[3-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70N4O13/c35-7-1-11-41-17-23-47-25-19-43-13-3-9-37-33(39)5-15-45-21-27-49-29-31-51-32-30-50-28-22-46-16-6-34(40)38-10-4-14-44-20-26-48-24-18-42-12-2-8-36/h1-32,35-36H2,(H,37,39)(H,38,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBJUJRROIKNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOCCOCCOCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70N4O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)